Cas no 169205-87-2 (N4-(3-bromophenyl)quinazoline-4,6,7-triamine)

N4-(3-bromophenyl)quinazoline-4,6,7-triamine is a brominated quinazoline derivative with a triamine functionalization, offering potential utility in medicinal chemistry and materials science. The presence of the 3-bromophenyl moiety enhances its reactivity for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, facilitating further structural diversification. The triamine groups at positions 4, 6, and 7 provide multiple sites for coordination or derivatization, making it a versatile intermediate for synthesizing heterocyclic compounds. Its well-defined structure and functional group compatibility make it suitable for applications in drug discovery, particularly as a scaffold for kinase inhibitors or other biologically active molecules. The compound's purity and stability ensure reliable performance in synthetic workflows.
N4-(3-bromophenyl)quinazoline-4,6,7-triamine structure
169205-87-2 structure
Product name:N4-(3-bromophenyl)quinazoline-4,6,7-triamine
CAS No:169205-87-2
MF:C14H12BrN5
Molecular Weight:330.182580947876
CID:844874
PubChem ID:2426

N4-(3-bromophenyl)quinazoline-4,6,7-triamine 化学的及び物理的性質

名前と識別子

    • N4-(3-bromophenyl)quinazoline-4,6,7-triamine
    • N4-(3-bromophenyl)-4,6,7-Quinazolinetriamine
    • HSCI1_000040
    • SCHEMBL7221302
    • DTXSID101257447
    • DB-343769
    • 169205-87-2
    • 4-N-(3-bromophenyl)quinazoline-4,6,7-triamine
    • UNII-72M7S95J3U
    • N-(3-Bromophenyl)quinazoline-4,6,7-triamine
    • BDBM3303
    • 4-(3-bromoanilino)-6,7-diaminoquinazoline
    • 4,6,7-Quinazolinetriamine, N4-(3-bromophenyl)-
    • PD187049
    • BRD-K65185756-001-01-0
    • K00041
    • ADXSZLCTQCWMTE-UHFFFAOYSA-N
    • 72M7S95J3U
    • CHEMBL328216
    • 4-Anilinoquinazoline deriv. 54
    • bpdq
    • AKOS025149794
    • 4[ (3-Bromophenyl)aminol-6,7-diaminoquinazoline
    • 4-[(3-Bromophenyl)amino]-6,7-diaminoquinazoline
    • J-010514
    • インチ: 1S/C14H12BrN5/c15-8-2-1-3-9(4-8)20-14-10-5-11(16)12(17)6-13(10)18-7-19-14/h1-7H,16-17H2,(H,18,19,20)
    • InChIKey: ADXSZLCTQCWMTE-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CC(=C1)NC1=C2C=C(C(=CC2=NC=N1)N)N

計算された属性

  • 精确分子量: 329.02761g/mol
  • 同位素质量: 329.02761g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 5
  • 重原子数量: 20
  • 回転可能化学結合数: 2
  • 複雑さ: 329
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.7
  • トポロジー分子極性表面積: 89.8Ų

N4-(3-bromophenyl)quinazoline-4,6,7-triamine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHENG KE LU SI SHENG WU JI SHU
sc-311299-1 mg
BPDQ,
169205-87-2
1mg
¥1,203.00 2023-07-10
SHENG KE LU SI SHENG WU JI SHU
sc-311299-1mg
BPDQ,
169205-87-2
1mg
¥1203.00 2023-09-05

N4-(3-bromophenyl)quinazoline-4,6,7-triamine 関連文献

N4-(3-bromophenyl)quinazoline-4,6,7-triamineに関する追加情報

Introduction to N4-(3-bromophenyl)quinazoline-4,6,7-triamine (CAS No. 169205-87-2)

N4-(3-bromophenyl)quinazoline-4,6,7-triamine is a highly significant compound in the field of pharmaceutical chemistry, characterized by its complex molecular structure and versatile biological activities. This compound, identified by its CAS number 169205-87-2, has garnered considerable attention due to its potential applications in the development of novel therapeutic agents. The molecular framework of this compound consists of a quinazoline core substituted with an amine group at the 4-position and two additional amine functionalities at the 6- and 7-positions, further modified by a 3-bromophenyl group at the 4-position. This unique structural configuration imparts distinct chemical and pharmacological properties, making it a valuable scaffold for medicinal chemistry investigations.

The quinazoline scaffold is a well-documented motif in drug discovery, renowned for its presence in numerous FDA-approved medications. Its aromatic system and nitrogen-rich structure contribute to its ability to interact with various biological targets, including enzymes and receptors. The introduction of multiple amine groups enhances the compound's reactivity, enabling further functionalization through synthetic chemistry techniques. This flexibility is particularly advantageous in designing molecules with tailored pharmacokinetic profiles and improved therapeutic efficacy.

The 3-bromophenyl substituent in N4-(3-bromophenyl)quinazoline-4,6,7-triamine adds an additional layer of complexity to its chemical behavior. Bromine atoms are known to participate in various chemical reactions, such as cross-coupling reactions, which are widely employed in the synthesis of complex organic molecules. This feature makes the compound a promising intermediate for constructing more intricate derivatives aimed at modulating specific biological pathways.

Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between N4-(3-bromophenyl)quinazoline-4,6,7-triamine and biological targets. Studies have demonstrated that this compound can exhibit inhibitory effects on certain kinases and other enzymes implicated in cancer progression. The quinazoline core is particularly adept at binding to ATP-binding sites, which are critical for the function of many enzymes involved in cellular signaling cascades.

In vitro studies have highlighted the potential of N4-(3-bromophenyl)quinazoline-4,6,7-triamine as an anti-proliferative agent. Its ability to disrupt kinase activity has been linked to its capacity to induce apoptosis in cancer cell lines. Furthermore, preliminary investigations suggest that this compound may exhibit selectivity towards certain subtypes of kinases, reducing off-target effects and minimizing side reactions. These findings are particularly encouraging given the growing demand for targeted therapies that offer improved patient outcomes.

The synthesis of N4-(3-bromophenyl)quinazoline-4,6,7-triamine involves multi-step organic transformations that showcase the ingenuity of modern synthetic methodologies. Key steps include condensation reactions to form the quinazoline backbone, followed by selective functionalization at the 4-, 6-, and 7-positions. The incorporation of the 3-bromophenyl group typically employs bromination techniques or cross-coupling reactions with appropriate precursors. Each synthetic step is meticulously optimized to ensure high yields and purity, which are essential for subsequent pharmacological evaluation.

The pharmacokinetic properties of N4-(3-bromophenyl)quinazoline-4,6,7-triamine are under active investigation to determine its suitability for clinical applications. Parameters such as solubility, stability, and metabolic degradation pathways are critical factors that influence drug bioavailability and efficacy. Advanced analytical techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to characterize these properties comprehensively.

The potential therapeutic applications of N4-(3-bromophenyl)quinazoline-4,6,7-triamine extend beyond oncology. Emerging research suggests that this compound may have utility in treating inflammatory diseases by modulating immune responses through interactions with specific signaling pathways. The quinazoline scaffold's ability to engage with a diverse range of biological targets makes it a versatile platform for developing multifunctional drugs.

In conclusion, N4-(3-bromophenyl)quinazoline-4,6,7-triamine (CAS No. 169205-87-2) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features and demonstrated biological activities position it as a valuable tool for developing novel therapeutic agents with significant clinical implications. Ongoing studies aim to elucidate its mechanism of action and optimize its pharmacological profile through structural modifications and formulation innovations.

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